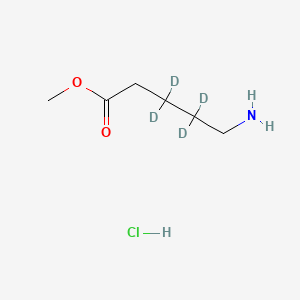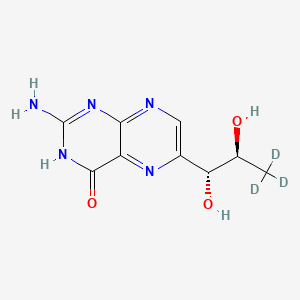
ヒドロキシチオアセチルデナフィル
説明
Hydroxythio Acetildenafil is a synthetic compound with the molecular formula C25H34N6O3S and a molecular weight of 498.64 g/mol . It is a derivative of Acetildenafil, which is known for its structural similarity to Sildenafil, a well-known phosphodiesterase type 5 inhibitor used to treat erectile dysfunction .
科学的研究の応用
Hydroxythio Acetildenafil has several scientific research applications, including:
Proteomics Research: The compound is used in proteomics research to study protein interactions and modifications.
Cancer Research: Hydroxythio Acetildenafil and its derivatives are investigated for their potential to inhibit cancer cell growth by targeting specific molecular pathways.
Pharmacological Studies: The compound is used in pharmacological studies to understand its mechanism of action and its effects on various biological systems.
作用機序
Target of Action
Hydroxythio Acetildenafil primarily targets the X-linked inhibitor of apoptosis protein (XIAP) . XIAP is a member of the inhibitor of apoptosis protein (IAP) family, which is responsible for neutralizing caspases-3, caspases-7, and caspases-9 . Overexpression of XIAP decreases the apoptosis process in the cell, leading to the development of cancer .
Mode of Action
It is known that various types of xiap antagonists, including hydroxythio acetildenafil, are generally used to repair the defective apoptosis process that can eliminate carcinoma from living bodies . These compounds are designed to induce apoptosis by freeing up caspases .
Biochemical Pathways
Hydroxythio Acetildenafil affects the apoptosis pathway by targeting XIAP. XIAP is responsible for neutralizing caspases-3, caspases-7, and caspases-9 . By inhibiting XIAP, Hydroxythio Acetildenafil allows these caspases to induce apoptosis, thereby eliminating unwanted cells from multicellular organisms .
Pharmacokinetics
The compound’s molecular weight is 498641 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of Hydroxythio Acetildenafil’s action is the induction of apoptosis in cancer cells. By inhibiting XIAP, the compound allows caspases to induce apoptosis, leading to the elimination of carcinoma from living bodies .
生化学分析
Biochemical Properties
Hydroxythio Acetildenafil interacts with XIAP, a member of the inhibitor of apoptosis protein (IAP) family . XIAP is responsible for neutralizing caspases-3, caspases-7, and caspases-9 . The interaction between Hydroxythio Acetildenafil and XIAP can influence the apoptosis process in cells .
Cellular Effects
Hydroxythio Acetildenafil can influence cell function by interacting with XIAP . Overexpression of XIAP can decrease the apoptosis process in the cell, leading to the development of cancer . Hydroxythio Acetildenafil, as an antagonist of XIAP, can potentially repair the defective apoptosis process and eliminate carcinoma from living bodies .
Molecular Mechanism
The molecular mechanism of Hydroxythio Acetildenafil involves its binding to XIAP . This binding interaction can lead to changes in gene expression and influence the activity of enzymes involved in apoptosis . The binding score of Hydroxythio Acetildenafil to XIAP was found to be -6.8 kcal/mol, indicating a strong interaction .
準備方法
The synthesis of Hydroxythio Acetildenafil involves several steps, starting with the preparation of the core pyrazolopyrimidinone structure. The synthetic route typically includes the following steps:
Formation of the pyrazolopyrimidinone core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure.
Introduction of the thio group: A thio group is introduced into the core structure through a substitution reaction.
Hydroxylation: The hydroxyl group is introduced into the molecule through a hydroxylation reaction.
Final modifications:
Industrial production methods for Hydroxythio Acetildenafil would involve scaling up these synthetic steps while ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.
化学反応の分析
Hydroxythio Acetildenafil undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or ethoxy groups can be replaced with other substituents.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Hydroxythio Acetildenafil is structurally similar to other phosphodiesterase type 5 inhibitors, such as Sildenafil, Tadalafil, and Vardenafil. it has unique features that distinguish it from these compounds:
Structural Modifications: The presence of the thio and hydroxyl groups in Hydroxythio Acetildenafil provides unique chemical properties and potential therapeutic benefits.
Pharmacokinetics: The compound may have different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, compared to other inhibitors.
Biological Activity: Hydroxythio Acetildenafil may exhibit different biological activities and potency in various therapeutic applications.
Similar compounds include:
特性
IUPAC Name |
1-[4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3S/c1-4-6-19-22-23(29(3)28-19)25(35)27-24(26-22)18-15-17(7-8-21(18)34-5-2)20(33)16-31-11-9-30(10-12-31)13-14-32/h7-8,15,32H,4-6,9-14,16H2,1-3H3,(H,26,27,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXVEZHZFNNJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CCO)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675962 | |
| Record name | 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-47-5 | |
| Record name | Hydroxythio acetildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYTHIO ACETILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDB0512633 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)






